molecular formula C12H15NO B14586366 N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine CAS No. 61090-58-2

N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B14586366
CAS No.: 61090-58-2
M. Wt: 189.25 g/mol
InChI Key: RFQAKZHPSADYFQ-UHFFFAOYSA-N
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Description

N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amine group attached to the benzofuran ring and a 2-methylprop-2-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with 2-methylprop-2-en-1-amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Properties

CAS No.

61090-58-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-4-amine

InChI

InChI=1S/C12H15NO/c1-9(2)8-13-11-4-3-5-12-10(11)6-7-14-12/h3-5,13H,1,6-8H2,2H3

InChI Key

RFQAKZHPSADYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1=C2CCOC2=CC=C1

Origin of Product

United States

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